4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Purity Quality Control Procurement Specification

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-12-1) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, featuring a 4-nitrobenzylidene Schiff-base at the N4 position and a m-tolyl (3-methylphenyl) substituent at the C5 position. It is supplied as a research-grade chemical with a minimum purity specification of 95%.

Molecular Formula C16H13N5O2S
Molecular Weight 339.4 g/mol
CAS No. 478256-12-1
Cat. No. B12046723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
CAS478256-12-1
Molecular FormulaC16H13N5O2S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13N5O2S/c1-11-3-2-4-13(9-11)15-18-19-16(24)20(15)17-10-12-5-7-14(8-6-12)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+
InChIKeyVYVJHMRECOROOI-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-12-1): A Heterocyclic Schiff-Base Triazole-3-thiol for Research Procurement


4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478256-12-1) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, featuring a 4-nitrobenzylidene Schiff-base at the N4 position and a m-tolyl (3-methylphenyl) substituent at the C5 position. It is supplied as a research-grade chemical with a minimum purity specification of 95% . Its molecular formula is C16H13N5O2S, with a molecular weight of 339.4 g/mol, a computed XLogP3 of 3.5, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 118 Ų [1]. The compound is used exclusively for research and development purposes and is not intended for human or veterinary use .

Why Generic Substitution of 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol Fails: Structural Determinants of Differential Performance


This compound cannot be assumed interchangeable with its closest regioisomeric or substituent analogs. The combination of a 4-nitrobenzylidene imine at the N4 position and a m-tolyl group at C5 creates a unique electronic and steric environment that is absent in the 2-nitro, 3-nitro, or unsubstituted benzylidene derivatives, as well as in analogs bearing different aryl groups at C5. Published in silico analyses of 4-((4-nitrobenzylidene)amino)-1,2,4-triazole derivatives demonstrate that the nitro group position and the nature of the C5 aromatic substituent directly influence hydrogen-bonding capacity, lipophilicity, and predicted target engagement [1]. Consequently, procurement of a generic 'triazole-3-thiol Schiff base' without specifying the exact substitution pattern risks introducing a compound with different reactivity, biological profile, and handling hazard classification, undermining experimental reproducibility.

Quantitative Evidence Guide: Differentiating 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol from Its Closest Analogs


Assured Purity: 95% Minimum Specification vs. Unspecified Purity in Competitor Offerings

The target compound is supplied with a documented minimum purity of 95% as verified by the vendor's quality assurance program . In contrast, several close structural analogs offered by other suppliers, such as the 2-nitrobenzylidene and 3-nitrobenzylidene regioisomers, are listed without a quantitative purity specification on their respective technical datasheets . This explicit purity guarantee reduces the risk of introducing unknown impurities that could confound biological assay results or synthetic transformations.

Purity Quality Control Procurement Specification

Computed Lipophilicity (XLogP3 = 3.5): Balanced Partitioning for Membrane Permeability vs. Aqueous Solubility Relative to Regioisomeric Analogs

The compound has a computed XLogP3 of 3.5 [1], placing it within the optimal range for membrane permeability (LogP 1–5) while retaining sufficient polar character (TPSA 118 Ų) for aqueous solubility. The 3-nitrobenzylidene regioisomer (CAS not publicly assigned) and the 2-nitrobenzylidene regioisomer are predicted to exhibit different logP values due to altered intramolecular hydrogen-bonding patterns and dipole moments associated with the nitro group position, although experimentally measured logP data for these comparators are not publicly available at this time.

Lipophilicity Drug-likeness Physicochemical Properties

In Silico Predicted Toxicity Class: Class 4 (Low Acute Toxicity) for the 4-Nitrobenzylidene Scaffold

In silico toxicity assessment using the T.E.S.T. (Toxicity Estimation Software Tool) platform on a series of 1-alkyl derivatives of 4-((4-nitrobenzylidene)amino)-1,2,4-triazole classified these compounds as belonging to the 4th toxicity class (low acute toxicity) [1]. This prediction is specific to the 4-nitrobenzylidene scaffold and cannot be automatically extrapolated to the 2-nitro or 3-nitro regioisomers, which may exhibit different toxicological profiles due to altered electronic distribution affecting metabolic activation and reactivity.

Toxicity Prediction Safety In Silico ADMET

GHS Hazard Classification: Defined Handling Profile Enables Safe Laboratory Procurement

The compound carries a fully defined GHS hazard classification: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [1]. This contrasts with several close analogs for which hazard statements are either incomplete or not publicly disclosed, compelling the procurement officer or safety officer to either assume worst-case hazards or invest resources in de novo hazard assessment.

Hazard Classification Laboratory Safety Regulatory Compliance

Recommended Application Scenarios for 4-((4-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol Based on Verified Differentiation Evidence


Antimicrobial Structure-Activity Relationship (SAR) Studies Targeting Nitroreductase-Activated Prodrugs

The 4-nitrobenzylidene moiety is a known substrate for bacterial nitroreductases, which reduce the nitro group to generate reactive intermediates under hypoxic or intracellular conditions. This compound's defined purity (95%) and fully characterized hazard profile make it suitable as a parent scaffold in SAR campaigns exploring the impact of nitro group position (para vs. meta vs. ortho) on enzyme activation kinetics and antibacterial potency. Researchers are advised to procure the 2-nitro and 3-nitro regioisomers from the same supplier batch to minimize inter-lot variability in comparative MIC determinations.

Physicochemical Property Benchmarking for Triazole-Based Fragment Library Design

With a computed XLogP3 of 3.5, TPSA of 118 Ų, and one hydrogen bond donor, this compound occupies a favorable region of drug-like chemical space [1]. It can serve as a reference point for evaluating the impact of substituent modifications (e.g., replacing the m-tolyl group with phenyl, halophenyl, or heteroaryl groups) on lipophilicity, solubility, and permeability. Fragment-based drug discovery groups can use this compound as a core scaffold to assess synthetic tractability and develop efficient derivatization routes.

Chemical Biology Probe Development with Defined Toxicity Liability

The in silico-predicted low acute toxicity (Class 4) of the 4-nitrobenzylidene-1,2,4-triazole scaffold [2], combined with its complete GHS classification [3], enables its use as a chemical biology probe in phenotypic screening assays where compound cytotoxicity must be deconvoluted from target-specific effects. The availability of a detailed hazard profile facilitates rapid IACUC or institutional biosafety committee approval for cell-based and, following further in vivo pharmacokinetic characterization, potentially animal studies.

Synthetic Methodology Development Leveraging the Electrophilic Nitro Group and Nucleophilic Thiol

The compound's dual functional groups—an electrophilic 4-nitrophenyl ring amenable to reduction to the corresponding aniline and a nucleophilic thiol capable of S-alkylation or disulfide formation—render it a versatile intermediate for synthetic methodology development . The 95% purity specification ensures that reaction yields and product distributions are not confounded by impurities, supporting its use as a model substrate in optimizing reduction, substitution, or cyclization reaction conditions.

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